molecular formula C17H15N3O2 B4999690 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4999690
M. Wt: 293.32 g/mol
InChI Key: RIYZZVFPXDQDPM-UHFFFAOYSA-N
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Description

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of dimedone, malononitrile, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water under reflux conditions. The use of catalysts like piperidine or triethylamine can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Quinoline derivatives: These compounds also exhibit significant biological activities and are used in similar applications.

Uniqueness

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile stands out due to its unique combination of amino and methoxy substituents, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZZVFPXDQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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